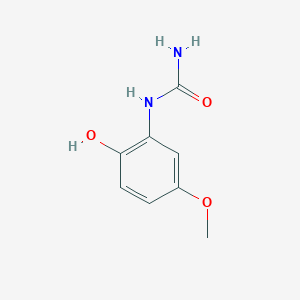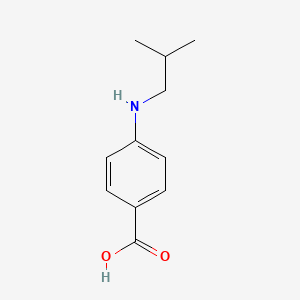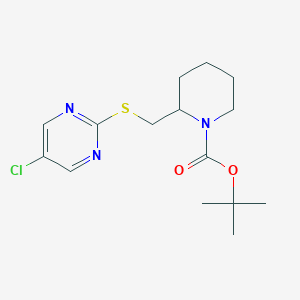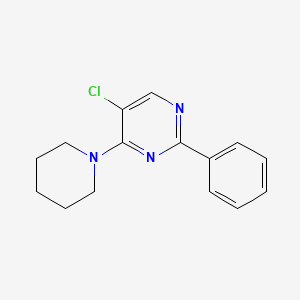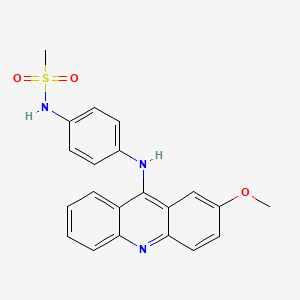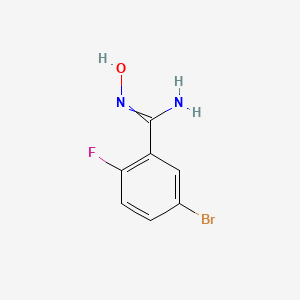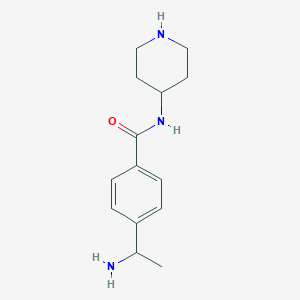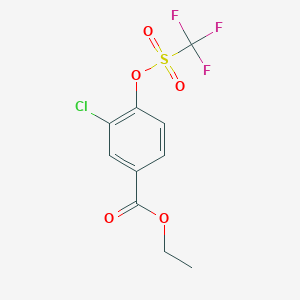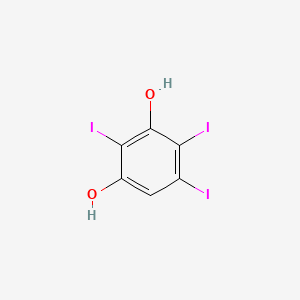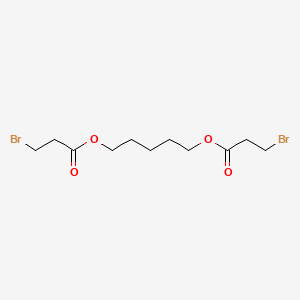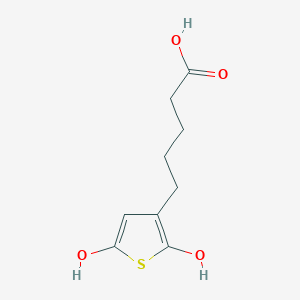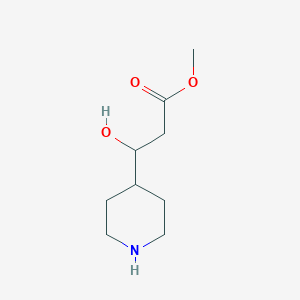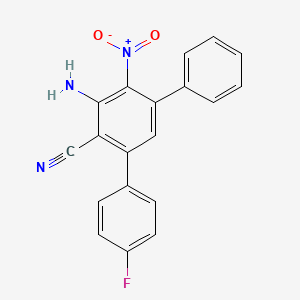![molecular formula C14H19IO3 B13958341 Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate CAS No. 60075-85-6](/img/structure/B13958341.png)
Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate is an organic compound with the molecular formula C₁₄H₁₉IO₃. This compound is characterized by the presence of an ethyl group, a butyl carbonate group, and a 4-iodophenyl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-iodophenyl)methyl]butyl carbonate typically involves the reaction of 4-iodobenzyl alcohol with ethyl 2-bromobutyrate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-[(4-iodophenyl)methyl]butyl carbonate involves its interaction with specific molecular targets. The iodophenyl group can participate in electrophilic aromatic substitution reactions, while the carbonate group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-[(4-bromophenyl)methyl]butyl carbonate
- Ethyl 2-[(4-chlorophenyl)methyl]butyl carbonate
- Ethyl 2-[(4-fluorophenyl)methyl]butyl carbonate
Uniqueness
Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Propriétés
Numéro CAS |
60075-85-6 |
|---|---|
Formule moléculaire |
C14H19IO3 |
Poids moléculaire |
362.20 g/mol |
Nom IUPAC |
ethyl 2-[(4-iodophenyl)methyl]butyl carbonate |
InChI |
InChI=1S/C14H19IO3/c1-3-11(10-18-14(16)17-4-2)9-12-5-7-13(15)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3 |
Clé InChI |
GJRWVOILYYUZOG-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=CC=C(C=C1)I)COC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


